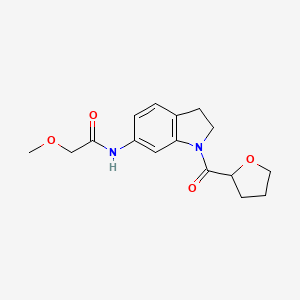

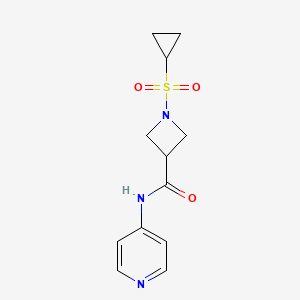

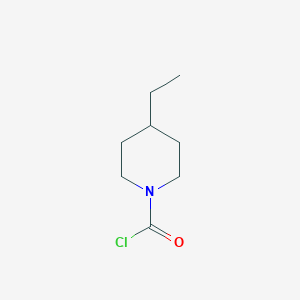

![molecular formula C24H22BrNO2 B2958397 2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one CAS No. 850904-14-2](/img/structure/B2958397.png)

2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is also known as Embramine . It is a monoethanolamine used as an antihistamine and anticholinergic . The molecular formula of Embramine is C18H22BrNO .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” were not found, related compounds have been synthesized through various methods. For instance, a similar compound was obtained via a three-step protocol . Another method involved the refluxing of the methyl ester with hydrazine .Physical And Chemical Properties Analysis

Embramine has a molecular weight of 348.27700, a density of 1.234g/cm3, and a boiling point of 405.8ºC at 760mmHg . The exact mass is 347.08800, and the LogP is 4.29080 .Scientific Research Applications

Synthesis and Biological Activity

Chemical Synthesis and Antimicrobial Activity : Research has shown that derivatives of bromophenyl and isoquinoline, through specific synthesis processes, exhibit antimicrobial properties. For example, the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its further reactions to produce quinazolinones have been reported to demonstrate antimicrobial activities (Patel, Mistry, & Desai, 2006).

Natural Product Isolation and Antioxidant Effects : Brominated tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides have been studied for their structures and potential biological activities. These compounds are part of a broader investigation into marine natural products and their utility in drug development (Ma et al., 2007).

Local Anesthetic Activity and Toxicity Evaluation : A study focused on isoquinoline alkaloids, assessing their local anesthetic activity, acute toxicity, and structure-toxicity relationships. The research aimed to identify ways to reduce toxicity while preserving therapeutic efficacy, highlighting the importance of these compounds in medical applications (Azamatov et al., 2023).

Potential Therapeutic Applications

Anticonvulsant Agents : Derivatives containing the tetrahydroisoquinoline skeleton have been identified as promising anticonvulsant agents. This research underscores the potential of these compounds in treating seizures and their role in exploring new therapeutic pathways (Gitto et al., 2006).

Phosphodiesterase 5 Inhibitors : The design and synthesis of 4-aryl-1-isoquinolinone derivatives have led to the discovery of potent and selective inhibitors of phosphodiesterase 5 (PDE5). These findings are crucial for developing new treatments for erectile dysfunction and other conditions related to PDE5 activity (Ukita et al., 2001).

Antioxidant Effects : Bromophenols from the red algae Vertebrata lanosa have demonstrated significant antioxidant effects. This research highlights the potential of marine-derived compounds in developing antioxidant therapies and supplements (Olsen et al., 2013).

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO2/c1-17(19-6-3-2-4-7-19)28-23-9-5-8-22-21(23)14-15-26(24(22)27)16-18-10-12-20(25)13-11-18/h2-13,17H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXZDBXTQBINIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

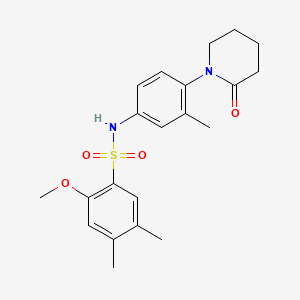

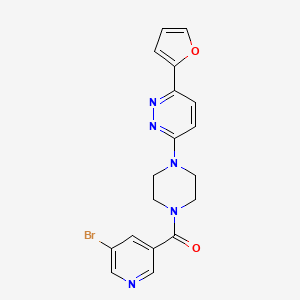

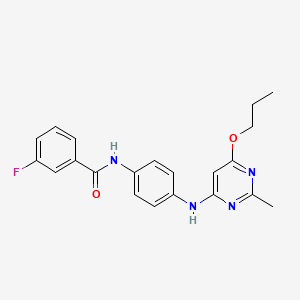

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)

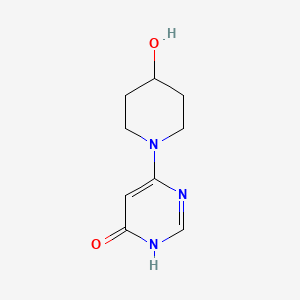

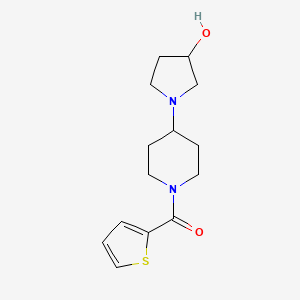

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)

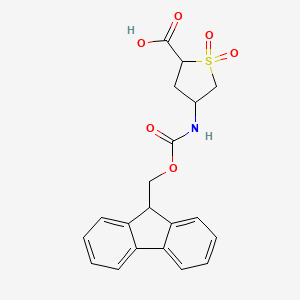

![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)

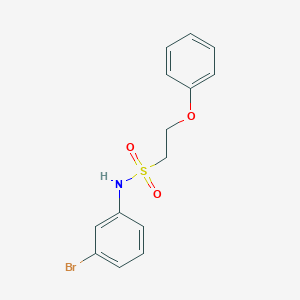

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)